molecular formula C20H18O6 B131869 Triacetylresveratrol CAS No. 42206-94-0

Triacetylresveratrol

Cat. No.: B131869
CAS No.: 42206-94-0
M. Wt: 354.4 g/mol
InChI Key: PDAYUJSOJIMKIS-SNAWJCMRSA-N
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Description

Triacetylresveratrol is an acetylated derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its enhanced stability and bioavailability compared to resveratrol, making it a promising candidate for various therapeutic applications .

Mechanism of Action

Target of Action

Triacetylresveratrol, an acetylated derivative of resveratrol, primarily targets the Sirtuin 2 (SIRT2) protein . SIRT2 is a member of the sirtuin family of proteins, which are known to play significant roles in various biological functions, including cancer . This compound has also been found to interact with tyrosinase , an enzyme crucial for melanin synthesis .

Mode of Action

this compound demonstrates potent agonist efficiency to SIRT2 . It inhibits the phosphorylation of STAT3 and NFκB , down-regulates Mcl-1 , and up-regulates Bim and Puma in pancreatic cancer cells . It also suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB . For tyrosinase, it inhibits its activity less effectively than resveratrol in vitro, but it is as effective at cellular melanogenesis inhibition, indicating bioconversion to resveratrol inside cells .

Biochemical Pathways

this compound affects the STAT3 and NFκB signaling pathways . It inhibits the phosphorylation of these proteins, leading to the down-regulation of Mcl-1 and the up-regulation of Bim and Puma . These changes contribute to the induction of apoptosis in cancer cells . It also affects the melanogenesis pathway by inhibiting tyrosinase activity .

Pharmacokinetics

It is known that this compound has higher bioavailability than resveratrol . This is likely due to the acetyl groups, which may enhance its absorption and stability.

Result of Action

this compound inhibits cell viability and induces apoptosis of pancreatic cancer cells in a concentration and incubation time-dependent manner . It also inhibits cellular melanogenesis, making it a potential anti-melanogenic agent . In combination with cannabidiol, it has been found to increase the viability of skin fibroblasts, restore wound-healing functional activity, reduce metabolic dysfunction, and ameliorate nuclear eccentricity and circularity in senescent fibroblasts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its anti-melanogenic effects may be enhanced in environments that promote the overproduction or uneven distribution of melanin . Additionally, its anticancer effects may be influenced by the tumor microenvironment, such as the presence of certain immune cells . .

Biochemical Analysis

Biochemical Properties

Triacetylresveratrol interacts with various enzymes and proteins, notably tyrosinases and Sirtuin 2 (SIRT2). It has been found to inhibit the activities of tyrosinases, enzymes involved in melanogenesis . It also demonstrates potent agonist efficiency to SIRT2, a member of the sirtuin family of proteins that play a role in cellular regulation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cellular melanogenesis, indicating bioconversion to its parent compound inside cells . It also induces early apoptosis in cancer cells, inhibiting the proliferation of pancreatic cancer cells . Furthermore, it has been suggested as a potential immunomodulator of lung adenocarcinoma .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of STAT3 and NFκB, down-regulates Mcl-1, and up-regulates Bim and Puma in pancreatic cancer cells . It also suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB in these cells .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates consistent anti-melanogenic effects . It also shows sustained inhibition of cell viability and induction of apoptosis in pancreatic cancer cells in a concentration and incubation time-dependent manner .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, resveratrol, its parent compound, has been shown to have significant effects at doses between 10–80 mg/kg/day .

Metabolic Pathways

Resveratrol, its parent compound, is known to control glucose homeostasis and improve fatty acid oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacetylresveratrol can be synthesized through the acetylation of resveratrol. The process involves the reaction of resveratrol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Triacetylresveratrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triacetylresveratrol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its enhanced stability and bioavailability compared to resveratrol. It is less susceptible to oxidative degradation, making it more suitable for therapeutic and cosmetic applications .

Properties

IUPAC Name

[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAYUJSOJIMKIS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873903
Record name 3,5,4'-Tri-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42206-94-0
Record name 3,5,4'-Tri-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacetylresveratrol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with p-xylene (56 mL), Pd(OAc)2 (62.86 mg, 0.28 mmol), 1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride (119.53 mg, 0.28 mmol), 3,5-diacetoxybenzoyl chloride (7.19 g, 28 mmol), 4-acetoxystyrene (5.35 mL, 33.6 mmol), and N-methyl morphorline (4.2 mL, 33.6 mmol). The mixture was stirred at 120° C. for 3.5 h at nitrogen atmosphere. Then it was cooled to room temperature and EtOAc was added and filtered. The filtrate was washed with brine and dried over Na2SO4. Then it was filtered and purified via flash chromatography (15% EtOAc/hexane, 25% EtOAc/Hexene, then 35% EtOAc/hexane) and gave resveratrol triacetate (6.95 g, 70.1%) as white solid. Data are: 1H NMR (CDCl3, 300 MHz) δ 7.50 (d, 2H), 7.12-6.94 (m, 6H), 6.82 (t, 1H), 2.31 (s, 9H); 13C NMR (CDCl3, 75 MHz) δ 169.6, 169.2, 151.5, 150.6, 139.7, 134.7, 129.9, 127.9, 127.4, 122.1, 117.1, 114.6, 21.4; mp=116-118° C.; HRMS (EI+) found 354.1118 M+, calcd 354.1103 for C20H18O6; Anal. Calcd for C20H18O6: C, 67.79; H, 5.12. Found: C, 67.93; H, 5.26.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Triacetylresveratrol interact with its target and what are the downstream effects?

A: this compound is a known agonist of the Sirtuin 2 (SIRT2) enzyme, showing potent activation even at low concentrations []. This activation has been linked to various downstream effects, including:

  • Inhibition of STAT3 signaling: Studies have shown that this compound can inhibit the phosphorylation of STAT3 in cancer cells [], leading to downstream effects such as reduced expression of anti-apoptotic proteins Bcl-2 and Mcl-1 [].
  • Induction of apoptosis: The inhibition of STAT3 signaling by this compound has been linked to the induction of apoptosis in cancer cells [].
  • Modulation of immune infiltration: Research suggests that SIRT2, the target of this compound, is positively correlated with the infiltration of various immune cells in lung adenocarcinoma, including CD8+ T cells and Tregs []. This suggests a potential role for this compound in modulating immune responses within the tumor microenvironment.

Q2: What is the structural characterization of this compound?

A2: this compound is a triacetylated derivative of Resveratrol. Its structural features are:

    Q3: What are the known catalytic properties and applications of this compound?

    A: this compound itself doesn't possess inherent catalytic properties. Its mechanism of action primarily revolves around binding and modulating the activity of target proteins, such as SIRT2 []. This modulation, rather than direct catalysis, contributes to its observed biological effects.

    Q4: Has computational chemistry and modeling been employed in this compound research?

    A: While the provided articles don't elaborate on detailed computational studies, one study mentions the construction of a putative binding site of this compound with SIRT2 using homology modeling []. This suggests the application of computational tools for understanding the interaction dynamics between this compound and its target.

    Q5: How does the structure of this compound relate to its activity? What is the impact of structural modifications?

    A: Comparing this compound to Resveratrol and its trimethylated derivative provides insight into structure-activity relationships []. The studies suggest that the presence and type of substitutions on the Resveratrol backbone influence the compound's interaction with biomembrane models. Specifically, Resveratrol exhibited stronger effects on membrane properties compared to its derivatives, indicating that the free hydroxyl groups might be crucial for membrane interactions. This compound, with its three acetyl groups, showed the weakest effect, suggesting that these bulky groups hinder its interaction with the lipid bilayer []. Further research is needed to fully elucidate the impact of specific structural modifications on this compound's activity, potency, and selectivity for different targets.

    Q6: Is there research on the in vitro and in vivo efficacy of this compound?

    A6: Several studies have investigated the in vitro effects of this compound:

    • Anti-cancer activity: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including lung cancer [] and pancreatic cancer cells [, ].
    • Immunomodulatory effects: While not directly studied for this compound, its target, SIRT2, has been linked to immune cell infiltration in lung adenocarcinoma [], suggesting potential immunomodulatory effects.
    • Effects on cellular senescence: Research shows that this compound, when combined with Cannabidiol, can increase the viability and improve the wound healing capabilities of senescent skin fibroblasts [].

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